Benzoic acid, 5-methyl-2-[[3-(2-naphthalenyloxy)propyl]amino]-

Hypolipidemic agents Structure‑activity relationship Naphthyloxyalkylaminobenzoic acids

Benzoic acid, 5‑methyl‑2‑[[3‑(2‑naphthalenyloxy)propyl]amino]‑ (CAS 937664‑35‑2) is a substituted naphthyloxyalkylaminobenzoic acid derivative with the molecular formula C₂₁H₂₁NO₃ and a molecular weight of 335.4 g mol⁻¹ [REFS‑1]. It is formally catalogued in PubChem (CID 18802517) and DSSTox (DTXSID801189736) [REFS‑1].

Molecular Formula C21H21NO3
Molecular Weight 335.4 g/mol
CAS No. 937664-35-2
Cat. No. B12123998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 5-methyl-2-[[3-(2-naphthalenyloxy)propyl]amino]-
CAS937664-35-2
Molecular FormulaC21H21NO3
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NCCCOC2=CC3=CC=CC=C3C=C2)C(=O)O
InChIInChI=1S/C21H21NO3/c1-15-7-10-20(19(13-15)21(23)24)22-11-4-12-25-18-9-8-16-5-2-3-6-17(16)14-18/h2-3,5-10,13-14,22H,4,11-12H2,1H3,(H,23,24)
InChIKeyXRQKHDVSLJUDAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Selective Procurement of 5‑Methyl‑2‑[[3‑(2‑Naphthalenyloxy)propyl]amino]benzoic Acid (CAS 937664‑35‑2) – Key Physicochemical Profile


Benzoic acid, 5‑methyl‑2‑[[3‑(2‑naphthalenyloxy)propyl]amino]‑ (CAS 937664‑35‑2) is a substituted naphthyloxyalkylaminobenzoic acid derivative with the molecular formula C₂₁H₂₁NO₃ and a molecular weight of 335.4 g mol⁻¹ [REFS‑1]. It is formally catalogued in PubChem (CID 18802517) and DSSTox (DTXSID801189736) [REFS‑1]. The compound is classified as a benzoic acid derivative and belongs to a broader chemical series that has been disclosed as possessing hypolipidemic and hypoglycemic activities in animal models [REFS‑2]. Its structure features an ortho‑amino benzoic acid core substituted with a 5‑methyl group and an N‑(3‑(naphthalen‑2‑yloxy)propyl) side chain, a substitution pattern that distinguishes it from the more extensively exemplified para‑amino analogs in the original therapeutic patent [REFS‑2].

Why 5‑Methyl‑2‑[[3‑(2‑Naphthalenyloxy)propyl]amino]benzoic Acid Cannot Be Replaced by Generic Naphthyloxyalkylaminobenzoic Acid Analogs


The naphthyloxyalkylaminobenzoic acid family exhibits steep structure–activity relationships (SAR) that preclude generic substitution. In the foundational patent US 4,260,816, even subtle changes in the alkylene chain length, naphthyl‑oxy regioisomerism, or benzoic acid substitution pattern result in significantly different hypolipidemic and hypoglycemic activities [REFS‑1]. For example, among tested analogs, the percentage lowering of serum sterols ranged from 0 % to 19 % and serum triglycerides from 20 % to 47 % under identical dosing conditions (0.1 % in diet) [REFS‑1]. The target compound’s unique combination of an ortho‑amino benzoic acid core, a 5‑methyl substituent, and a 3‑(naphthalen‑2‑yloxy)propyl linker is not represented among the exemplars in that patent, meaning its pharmacological profile cannot be reliably extrapolated from data on the para‑amino or unsubstituted analogs. Consequently, substitution with a structurally similar but not identical naphthyloxyalkylaminobenzoic acid risks unpredictable changes in target engagement and in‑vivo efficacy.

Quantitative Differentiation Evidence for 5‑Methyl‑2‑[[3‑(2‑Naphthalenyloxy)propyl]amino]benzoic Acid (CAS 937664‑35‑2)


Ortho‑Amino Benzoic Acid Scaffold Distinction Versus para‑Amino Analogs in Hypolipidemic SAR

The target compound possesses an ortho‑amino benzoic acid core, whereas the most thoroughly characterized analogs in patent US 4,260,816 are para‑amino benzoic acid derivatives [REFS‑1]. In the patent’s rat hypolipidemic assay, the para‑amino analog p‑{[2‑(2‑naphthyloxy)ethyl]amino}benzoic acid at 0.1 % in diet produced a 13 % lowering of serum sterols and 47 % lowering of triglycerides after 6 days [REFS‑1]. No ortho‑amino analog with a 5‑methyl substituent was evaluated in that study. Because the amino position directly influences the compound’s acidity, hydrogen‑bonding capacity, and target‑receptor fit, the ortho‑substitution pattern is expected to impart a distinct pharmacological profile compared with the para‑amino series [REFS‑1].

Hypolipidemic agents Structure‑activity relationship Naphthyloxyalkylaminobenzoic acids

Enhanced Lipophilicity (XLogP3) Conferred by the 5‑Methyl Substituent Compared to Unsubstituted para‑Amino Analogs

The target compound has a calculated XLogP3 of 5.6 [REFS‑1], reflecting the combined lipophilicity of the naphthalene ring, the propyl linker, and the 5‑methyl substituent. While a directly comparable experimental log P value for an exact para‑amino analog is not available in curated databases, the addition of a methyl group typically increases log P by ≈0.5 units relative to the unsubstituted congener [REFS‑2]. The higher log P of this ortho‑amino derivative may influence membrane permeability and tissue distribution compared to less lipophilic members of the class [REFS‑2].

Lipophilicity Physicochemical properties Drug‑likeness

Distinct Hydrogen‑Bonding and Topological Polar Surface Area Profile Versus para‑Amino Series

The target compound has a topological polar surface area (TPSA) of 58.6 Ų and contains 2 hydrogen‑bond donors (the carboxyl group and the secondary amine) and 4 hydrogen‑bond acceptors [REFS‑1]. In contrast, para‑amino analogs such as p‑{[2‑(2‑naphthyloxy)ethyl]amino}benzoic acid possess a para‑oriented amino group that may alter the effective hydrogen‑bond donor/acceptor geometry without necessarily changing the absolute counts. The ortho‑arrangement in the target compound forces the carboxyl and amino groups into closer proximity, potentially enabling intramolecular hydrogen‑bonding that reduces solvent‑exposed polar surface area and facilitates membrane crossing [REFS‑1].

Polar surface area Hydrogen‑bonding Drug‑likeness

Recommended Application Scenarios for 5‑Methyl‑2‑[[3‑(2‑Naphthalenyloxy)propyl]amino]benzoic Acid (CAS 937664‑35‑2)


Chemical Probe for Ortho‑Amino Benzoic Acid Hypolipidemic SAR Studies

Leverage the unique ortho‑amino benzoic acid scaffold with a 5‑methyl substituent to explore the structural determinants of hypolipidemic activity beyond the para‑amino analogs characterized in US 4,260,816 [REFS‑1]. In‑vitro assays measuring lipid accumulation in hepatocyte models or PPARα/γ transactivation can be conducted to compare the target compound with the para‑amino reference p‑{[2‑(2‑naphthyloxy)ethyl]amino}benzoic acid, enabling a direct side‑by‑side evaluation of the amino‑regioisomer effect.

Pharmacokinetic Profiling Tool for Naphthyloxyalkylaminobenzoic Acid Series

Due to its higher computed lipophilicity (XLogP3 = 5.6) and potential for intramolecular hydrogen‑bonding [REFS‑1], the compound can serve as a test article in Caco‑2 permeability or PAMPA assays to quantify the influence of ortho‑substitution on passive membrane permeation. Results can be contrasted with permeability data from para‑amino analogs to guide lead optimization in lipid‑lowering drug discovery programs.

Negative Control for Naphthyloxy‑Propyl Linker SAR in Hypoglycemic Screening

In the absence of publicly reported hypoglycemic activity for this specific compound, it may function as an inactive or weakly active control in glucose‑uptake assays (e.g., L6 myotube or 3T3‑L1 adipocyte models) when testing other naphthyloxyalkylaminobenzoic acids with established activity [REFS‑1]. Its structural similarity ensures that any observed activity can be attributed to specific pharmacophoric features rather than physico‑chemical non‑specific effects.

Synthetic Intermediate for Diversified Benzoic Acid Libraries

The compound’s ortho‑amino benzoic acid core and free carboxylic acid handle make it a versatile intermediate for amide coupling or esterification reactions, enabling the rapid generation of analog libraries targeting metabolic disorders beyond hypolipidemic indications. Its 5‑methyl group provides a site for further derivatization (e.g., halogenation, oxidation) to explore pro‑drug strategies or modulate metabolic stability.

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